Benzofluor

Description

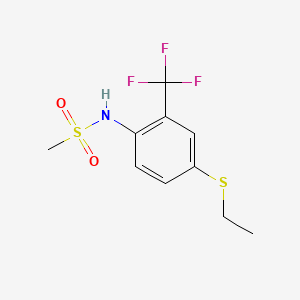

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-ethylsulfanyl-2-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2S2/c1-3-17-7-4-5-9(14-18(2,15)16)8(6-7)10(11,12)13/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFXUDGCYIGBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=C(C=C1)NS(=O)(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218815 | |

| Record name | N-(4-(Ethylthio)-2-(trifluoromethyl)phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68672-17-3 | |

| Record name | Benzofluor [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068672173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(Ethylthio)-2-(trifluoromethyl)phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOFLUOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV8RI416N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Benzofluor

Established Synthetic Routes to N-[4-(Ethylthio)-2-(trifluoromethyl)phenyl]methanesulfonamide

The synthesis of N-[4-(Ethylthio)-2-(trifluoromethyl)phenyl]methanesulfonamide typically involves the formation of the methanesulfonamide (B31651) bond on a suitably substituted aniline (B41778) precursor. While specific detailed synthetic procedures for Benzofluor itself are not extensively detailed in readily available public literature, general methods for synthesizing sulfonanilides provide a framework for understanding potential routes.

Key Reaction Pathways and Precursor Chemistry in this compound Synthesis

A common pathway for the formation of sulfonanilides involves the reaction of an aniline derivative with a sulfonyl halide, such as methanesulfonyl chloride. This reaction typically proceeds via a nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur, followed by elimination of a halide.

For this compound, the key precursor would be 4-(ethylthio)-2-(trifluoromethyl)aniline. The synthesis of this aniline derivative would involve introducing the ethylthio and trifluoromethyl groups onto an aromatic ring in the correct positions relative to an amino group or a latent amino group.

Based on related synthetic strategies for substituted anilines and sulfonanilides, a plausible synthetic route could involve:

Introduction of the trifluoromethyl group onto an appropriately substituted benzene (B151609) ring. Methods for trifluoromethylation include electrophilic, nucleophilic, and radical approaches, often utilizing trifluoromethylating reagents.

Introduction of the ethylthio group. This could involve nucleophilic substitution of a halide or other leaving group on the aromatic ring with an ethylthiolate species (EtS⁻), or potentially through electrophilic thiocyanation followed by reduction and alkylation.

Formation of the amino group, if not already present. This might involve reduction of a nitro group or other nitrogen-containing functional group.

Reaction of the resulting 4-(ethylthio)-2-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base to afford N-[4-(Ethylthio)-2-(trifluoromethyl)phenyl]methanesulfonamide.

An example of a related methanesulfonamide synthesis involves the reaction of an aniline with N-methylsulfonyl-N′-methylimidazolium chloride. wipo.int Another study describes the synthesis of N-[4-[2-(ethylheptylamino)ethyl]phenyl]methanesulfonamide through the reaction of N-[4-(2-bromoethyl)phenyl]methanesulfonamide with ethylheptylamine. prepchem.com These examples highlight the use of functionalized aniline precursors and the formation of the sulfonamide linkage.

Role of Catalysis in this compound Synthetic Approaches

Catalysis can play a significant role in the synthesis of both the aniline precursor and the final sulfonanilide product. Palladium-catalyzed C–N cross-coupling reactions (Buchwald-Hartwig amination) are widely used for the formation of aryl-nitrogen bonds, which could be relevant for introducing the amino group onto a halogenated aromatic precursor bearing the ethylthio and trifluoromethyl substituents. acs.org These reactions often utilize specific palladium catalysts and ligand systems to achieve efficient coupling under mild conditions. acs.org

In the sulfonylation step, while the reaction with sulfonyl chlorides can proceed without a catalyst, bases are essential to neutralize the acidic HCl generated. Organic bases like triethylamine (B128534) or pyridine, or inorganic bases like potassium carbonate, are commonly employed. nih.gov

Advancements in catalysis for related transformations, such as the use of thiourea (B124793) catalysts in organic reactions d-nb.info or cinchona alkaloid-derived chiral phase-transfer catalysts for asymmetric synthesis of trifluoromethylated compounds nih.gov, suggest potential avenues for developing more efficient or selective routes to this compound or its analogues.

Advancements in Methanesulfonamide Synthesis with Relevance to this compound Analogues

Recent advancements in methanesulfonamide synthesis focus on developing more efficient, selective, and environmentally friendly methods. These advancements can be relevant to the synthesis of this compound analogues, which share the methanesulfonamide functional group.

One area of development is the direct amidation of alcohols and azides catalyzed by bifunctional catalysts, such as Au/DNA composites. rsc.org While this specific method might not be directly applicable to the synthesis of sulfonanilides, it illustrates the exploration of novel catalytic systems for amide bond formation, a transformation conceptually related to sulfonamide formation.

Another relevant area is the synthesis of cyclic sulfonamides through reactions like aza-Michael additions. nih.gov Although this compound is an acyclic sulfonanilide, the methodologies developed for forming the sulfonamide linkage in cyclic systems can sometimes be adapted or provide insights for acyclic synthesis. For instance, the reaction of methanesulfonamide with activated substrates like Morita-Baylis-Hillman acetates has been explored for the synthesis of dihydroquinoline sulfonamides. nih.gov

Furthermore, the synthesis of various methanesulfonamide derivatives with different substituents on the phenyl ring or modifications to the methanesulfonyl group contributes to the broader understanding of the reactivity and synthetic routes available for this class of compounds. Examples include the synthesis of N-[4-(2-(methylamino)ethoxy)phenyl]methanesulfonamide pharmaffiliates.com and N-(2-(ethylthio)phenyl)methanesulfonamide bldpharm.com, which share parts of the this compound structure.

Derivatization and Structural Modifications of the this compound Molecular Core

The this compound molecular core, with its trifluoromethyl group, ethylthio group, and the methanesulfonamide moiety on the phenyl ring, offers several sites for chemical derivatization and structural modification. These modifications can be explored to alter the compound's properties or to synthesize analogues for further study.

Strategies for Chemical Modifications at the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is a highly electron-withdrawing substituent that is generally stable under many reaction conditions. Direct chemical transformations of the CF₃ group itself within the this compound structure are challenging and less common than modifications elsewhere on the molecule.

However, strategies for incorporating or modifying trifluoromethyl groups in related aromatic systems can provide insights. For example, the synthesis of trifluoromethylated compounds often involves specific trifluoromethylation reactions using various reagents and conditions. nih.gov Modifications adjacent to or influenced by the trifluoromethyl group on the aromatic ring are more feasible. For instance, electrophilic aromatic substitution reactions on the phenyl ring of this compound would be influenced by the deactivating and directing effects of the CF₃ group and the other substituents.

Research on the synthesis of trifluoromethyl-substituted aromatic compounds and their reactions, such as the preparation of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives nih.gov or the synthesis of compounds containing a 3-(trifluoromethyl)phenyl moiety chemsrc.comgoogle.com, illustrates the synthetic chemistry associated with this functional group in aromatic systems.

Transformations Involving the Ethylthio Group in this compound Derivatives

The ethylthio (SEt) group in this compound is a functional group that can undergo several chemical transformations. The sulfur atom can be oxidized, and the C-S bond can potentially be cleaved or involved in coupling reactions.

Possible transformations involving the ethylthio group include:

Oxidation: The sulfur atom can be oxidized to form sulfoxide (B87167) (SE(O)Et) or sulfone (SE(O)₂Et) derivatives. This is a common transformation for thioethers and can significantly change the electronic properties of the substituent. Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) are often used for these transformations. An example of ethylthio oxidation to ethylsulfonyl is seen in the synthesis of 2-[4-(ethylsulfonyl)phenyl]-N-{4-[3-(trifluoromethyl)-2-pyridinyl]phenyl}acetamide. google.com

Alkylation: The sulfur atom can potentially be alkylated to form sulfonium (B1226848) salts, although this is less common for aryl thioethers compared to dialkyl thioethers.

Cleavage: The C-S bond can be cleaved under certain reductive or oxidative conditions, or through specific reactions like desulfurization.

Studies involving compounds with ethylthio or other thioether groups on aromatic rings, such as the synthesis of S-substituted mercaptoquinazolin-4(3H)-ones nih.gov or the preparation of compounds with phenylthio substituents researchgate.net, provide relevant examples of the chemical behavior and transformations of this functional group in aromatic systems. The reactivity of the ethylthio group can be influenced by the other substituents on the phenyl ring.

Based on the available information, a comprehensive article focusing solely on the detailed synthetic methodologies, chemical transformations, functionalization of the phenyl ring and sulfonamide linkage, and mechanistic and kinetic studies specifically of the chemical compound this compound cannot be generated. The search results provide the identification, structure, and some general properties of this compound (PubChem CID 155115), noting its use as an obsolete herbicide and plant growth regulator. However, detailed scientific literature specifically describing its synthesis pathways, specific chemical transformations, functionalization reactions targeting its phenyl ring or sulfonamide group, or in-depth mechanistic and kinetic investigations of its formation or reactions was not found within the scope of this search.

While general principles of chemical synthesis, functionalization of aromatic rings and sulfonamides, and methods for mechanistic and kinetic studies in organic chemistry are well-documented, applying these general concepts without specific data or research findings directly related to this compound would lead to speculative content, which is outside the requirements for a scientifically accurate article based on available research.

Therefore, it is not possible to fulfill the request for a detailed article strictly adhering to the provided outline and focusing solely on the specified chemical synthesis aspects of this compound based on the current search results.

However, the identity of this compound and its PubChem CID can be provided.

Advanced Spectroscopic and Chromatographic Characterization of Benzofluor

High-Resolution Mass Spectrometry for Benzofluor Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of organic compounds like this compound. HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, often down to the lower mDa level. uni-rostock.deresearchgate.net This precision allows for the calculation of elemental compositions or sum formulas for detected ions, which is crucial for confirming the molecular formula of this compound (C₁₀H₁₂F₃NO₂S₂) and identifying fragments to understand its structure. nih.govnih.govguidechem.comuni-rostock.deresearchgate.net The ability of HRMS to resolve closely spaced peaks, including isotopic fine structures, is particularly valuable when analyzing complex samples that may contain isomers or compounds with similar nominal masses. uni-rostock.de While specific HRMS fragmentation data for this compound was not extensively detailed in the search results, the technique's general application in determining accurate masses and sum formulas is fundamental for confirming the identity and structural features of a compound based on its molecular formula and fragmentation pattern. uni-rostock.deresearchgate.net Studies on related complex mixtures, such as heavy petroleum fractions or polycyclic aromatic compounds (PACs), demonstrate the capability of HRMS, including techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), to analyze thousands of different m/z ratios simultaneously and attribute sum formulas, highlighting its potential for comprehensive analysis of this compound in various matrices. uni-rostock.deresearchgate.net

Nuclear Magnetic Resonance Spectroscopy for Conformational and Electronic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR, provides detailed information about the chemical environment of atomic nuclei within a molecule, offering insights into its connectivity, functional groups, conformation, and electronic structure. google.comoapi.intepo.orggoogle.comgoogle.comgoogle.comgla.ac.uk For this compound, NMR spectroscopy would be essential for confirming the presence and arrangement of its constituent atoms, such as the ethylthio group, the trifluoromethyl group, the phenyl ring, and the methanesulfonamide (B31651) moiety, based on the characteristic chemical shifts, splitting patterns, and integration of signals in the NMR spectra. nih.govnih.govguidechem.comagropages.comimpurity.com

Vibrational Spectroscopy (Infrared and Raman) in this compound Research

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule, providing information about the functional groups present and the molecular structure. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light. These techniques offer complementary information about the molecular vibrations.

IR spectroscopy is commonly used for the identification of functional groups within a molecule. epa.govepa.gov For this compound, IR spectroscopy would show characteristic absorption bands corresponding to the stretching and bending vibrations of its key functional groups, such as S=O stretches in the sulfonamide, C-F stretches in the trifluoromethyl group, C-S stretches in the ethylthio group, and vibrations of the aromatic ring. nih.govnih.govguidechem.comagropages.comimpurity.com IR analysis has been coupled with techniques like thermogravimetry for evolved gas analysis, demonstrating its utility in analyzing the functional moieties of compounds released upon heating. uni-rostock.deepa.gov

Raman spectroscopy can provide information about molecular vibrations that may not be active in IR, often related to symmetric vibrations and skeletal modes. While specific applications of Raman spectroscopy to this compound were not found, it is a valuable tool in chemical research for structural characterization and understanding molecular bonding and symmetry. Studies have utilized Raman spectroscopy to investigate chromophore structure and local environment, highlighting its potential for detailed molecular analysis. researchgate.net The combination of both IR and Raman spectroscopy can provide a more complete vibrational fingerprint for the identification and characterization of this compound.

Chromatographic Separation Techniques for this compound and its Related Compounds

Chromatographic techniques are essential for separating this compound from mixtures, whether for purification, analysis, or quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used methods.

High-Performance Liquid Chromatography (HPLC) Applications for this compound

HPLC is a versatile technique for separating a wide range of compounds, particularly those that are non-volatile or thermally labile. It involves a liquid mobile phase and a stationary phase. Different types of stationary phases and mobile phase compositions can be used to achieve separation based on principles like reversed-phase, normal-phase, or size exclusion chromatography.

HPLC is employed for the separation of various organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and other complex mixtures. epa.govoup.com While direct examples of HPLC specifically for this compound separation were not detailed, its chemical structure, containing both polar (sulfonamide, oxygen) and non-polar (aromatic ring, alkyl chains) functionalities, suggests that reversed-phase HPLC with a suitable gradient elution would likely be effective for its separation and analysis. nih.govnih.govguidechem.comagropages.comimpurity.com HPLC is also used in coupled techniques like LC-MS for further analysis. google.com

Gas Chromatography (GC) Methodologies in this compound Analysis

GC is a separation technique suitable for volatile and semi-volatile compounds. It utilizes a gaseous mobile phase and a stationary phase typically within a heated column. Separation is based on the differential partitioning of analytes between the mobile and stationary phases, primarily influenced by their boiling points and interactions with the stationary phase.

GC has been applied to the analysis of various organic compounds, including isomers that are challenging to separate. epa.govepa.govopenagrar.deepa.govsfu.caepa.govepa.govoup.com Notably, the separation of benzofluoranthenes, which are structurally related to this compound in that they contain a fluoranthene (B47539) core, has been a subject of research using GC. openagrar.de Achieving sufficient separation of isomers within a group of compounds with similar molecular weights can be difficult, and the choice of stationary phase and temperature program is critical. openagrar.de A column with a higher percentage of phenylpolymethylsiloxane has been found suitable for the separation of certain PAHs, including benzofluoranthenes. openagrar.de Given that this compound is a relatively small organic molecule with some volatility due to its structure, GC is a relevant technique for its analysis, particularly when coupled with a sensitive detector. nih.govnih.govguidechem.comagropages.comimpurity.com GC methodologies are also integral to coupled techniques like GC-MS. epa.govepa.govepa.govsfu.caepa.govoup.comgoogle.com

Coupled Analytical Techniques for Comprehensive this compound Profiling (e.g., GC-MS, LC-MS/MS)

Coupling chromatographic separation techniques with spectroscopic detection methods provides powerful tools for the comprehensive profiling and identification of compounds in complex samples. GC-MS and LC-MS/MS are prominent examples.

GC-MS combines the separation capability of GC with the identification power of MS. After separation by GC, compounds eluting from the column enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratios. This provides both retention time information from the GC and mass spectral data for identification. GC-MS has been widely used for the analysis of organic contaminants and various chemical compounds in environmental and other complex matrices. epa.govepa.govepa.govsfu.caepa.govoup.comgoogle.com It is particularly useful for identifying and quantifying volatile and semi-volatile compounds. GC-MS analysis has been employed in studies involving compounds listed alongside this compound, demonstrating its applicability to this class of molecules. google.comgoogle.com

LC-MS and LC-MS/MS couple the separation capabilities of HPLC with mass spectrometry. LC-MS is suitable for less volatile or more polar compounds that are not amenable to GC. LC-MS/MS (tandem mass spectrometry) provides an additional level of selectivity and sensitivity by performing multiple stages of mass analysis. This allows for the fragmentation of selected ions and detection of resulting product ions, which is highly valuable for confirmation and analysis in complex matrices. LC-MS and LC-MS/MS are used for the analysis and quantification of various compounds, including those in biological and environmental samples. researchgate.netgoogle.comgoogleapis.comgoogle.com While specific LC-MS/MS data for this compound was not found, these techniques are broadly applicable to the analysis of organic molecules and would be valuable for the comprehensive profiling of this compound and its potential metabolites or related impurities in various sample types. The ability of LC-MS/MS to quantify compounds in environmental samples highlights its sensitivity and specificity. researchgate.net

Coupled techniques like GC-MS and LC-MS/MS are indispensable for the unambiguous identification and quantification of this compound, especially when present at low concentrations or in the presence of numerous other compounds. They provide a higher degree of confidence in identification compared to single techniques and are essential for comprehensive chemical profiling.

Environmental Chemistry and Fate of Benzofluor

Abiotic Transformation Pathways of Benzofluoranthenes in Environmental Matrices

Abiotic transformation processes are crucial in the natural attenuation of benzofluoranthenes in the environment. These pathways primarily include photodegradation, and to a lesser extent, chemical oxidation, while hydrolysis is generally not a significant degradation route for PAHs. nih.govresearchgate.net

Photodegradation, or photolysis, is a significant abiotic process for the breakdown of PAHs in aquatic environments and on surfaces exposed to sunlight. nih.gov The process can occur through direct photolysis, where the PAH molecule absorbs light and undergoes transformation, or indirect photolysis, which involves reactions with photochemically generated reactive species like hydroxyl radicals. researchgate.net

The photodegradation of PAHs is highly dependent on the presence of oxygen. nih.gov The mechanism can involve the reaction of oxygen with both the excited singlet and triplet states of the PAH molecule. nih.gov Reaction with the excited singlet state often proceeds through electron transfer to oxygen, forming a PAH cation radical, while the reaction with the triplet state is typically a direct chemical reaction within a collision complex. nih.gov In the presence of natural photosensitizers found in the environment, such as organic matter, the rate of photodegradation can be enhanced. researchgate.net Similarly, photocatalysts like certain metal oxides (e.g., TiO2) can accelerate the process. researchgate.net

While specific photodegradation products for individual benzofluoranthene isomers are not extensively detailed in the available literature, the general pathway for PAHs involves oxidation to form phenols, quinones, and acids, which are typically more polar and water-soluble than the parent compounds. nih.gov

Hydrolysis is not considered an important environmental degradation process for polycyclic aromatic hydrocarbons, including benzofluoranthenes. nih.gov PAHs are chemically stable molecules characterized by fused benzene (B151609) rings, and they lack functional groups that are susceptible to hydrolysis under typical environmental pH and temperature conditions. nih.gov Consequently, their degradation in aquatic systems is dominated by other processes such as photolysis and microbial metabolism. nih.gov

Biotic Degradation of Benzofluoranthenes in Environmental Systems

Biotic degradation is a primary mechanism for the removal of benzofluoranthenes from soil and aquatic ecosystems. wikipedia.org A wide range of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to metabolize these complex molecules. nih.govoup.com

The microbial breakdown of high molecular weight PAHs like benzo(b)fluoranthene (B32983) and benzo(k)fluoranthene is often challenging due to their low aqueous solubility and strong adsorption to soil particles, which limits their bioavailability. researchgate.net However, numerous microbial species have been identified that can utilize benzofluoranthenes as a source of carbon and energy.

Bacterial degradation is a key process. For instance, a mixed culture of Pseudomonas sp., Bacillus sp., and Klebsiella sp. has been shown to biodegrade both benzo(b)fluoranthene and benzo(k)fluoranthene. The bacterium Sphingobium sp. strain KK22 can transform benzo(k)fluoranthene into products with fewer aromatic rings. The degradation process often begins with the action of oxygenase enzymes. Dioxygenases introduce two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol, which is a key step in bacterial PAH metabolism. amazonaws.com

Fungi also play a significant role in benzofluoranthene degradation. Fungi such as Aspergillus ochraceus, Cunninghamella elegans, and Phanerochaete chrysosporium are known to oxidize various PAHs. oup.com Unlike bacteria, fungi typically employ monooxygenase enzymes (like cytochrome P450) to initially form arene oxides, which are then converted to trans-dihydrodiols. oup.com Some fungi also utilize extracellular ligninolytic enzymes, such as laccase and lignin (B12514952) peroxidase, which can directly oxidize PAHs to quinones. amazonaws.com

Recent studies have also highlighted the capability of microalgae, such as Selenastrum capricornutum, to efficiently degrade both benzo(k)fluoranthene and benzo(b)fluoranthene. nih.gov This microalga appears to utilize both monooxygenase and dioxygenase pathways simultaneously and can release extracellular enzymes to initiate the degradation process. nih.gov

Table 1: Microorganisms Involved in Benzofluoranthene Degradation

The identification of metabolites is crucial for elucidating the degradation pathways of benzofluoranthenes. The initial enzymatic attacks by monooxygenases or dioxygenases lead to the formation of hydroxylated intermediates. nih.govamazonaws.com

In the degradation of benzo(k)fluoranthene and benzo(b)fluoranthene by the microalga Selenastrum capricornutum, both monohydroxylated and dihydrodiol metabolites have been confirmed. nih.gov The formation of these intermediates indicates the simultaneous activity of monooxygenase and dioxygenase enzymes. nih.gov Further degradation can lead to the opening of the aromatic rings. nih.gov For example, the metabolism of fluoranthene (B47539), a related PAH, can yield metabolites such as 9-fluorenone-1-carboxylic acid, which is further broken down into compounds like benzene-1,2,3-tricarboxylic acid and phthalic acid. mdpi.com Similar ring-cleavage products are anticipated in the degradation of the more complex benzofluoranthenes.

Studies using rat liver S-9 metabolism systems, which contain enzymes analogous to those in some microorganisms, have identified several major metabolites of benzo(k)fluoranthene. These include 8,9-dihydro-8,9-dihydroxybenzo[k]fluoranthene, the 2,3-quinone of benzo[k]fluoranthene, and various hydroxybenzo[k]fluoranthenes (3-, 8-, and 9-hydroxy). nih.gov The formation of a 9,10-dihydrodiol from benzo(b)fluoranthene has also been reported, suggesting a pathway involving a reactive diol-epoxide. epa.gov

Table 2: Identified Metabolites of Benzofluoranthenes in Biotic Systems

Sorption and Transport Phenomena of Benzofluoranthenes in Soil-Water Systems

The transport and fate of benzofluoranthenes in the environment are heavily influenced by their sorption behavior in soil and sediment. As high molecular weight PAHs, benzofluoranthenes are characterized by very low water solubility and high hydrophobicity. frontiersin.orgtpsgc-pwgsc.gc.ca These properties cause them to adsorb very strongly to organic matter in soil and sediments. tpsgc-pwgsc.gc.caau.dk

This strong sorption significantly limits the mobility of benzofluoranthenes in the subsurface environment. tpsgc-pwgsc.gc.ca Once adsorbed, they volatilize and dissolve into the soil porewater very slowly. tpsgc-pwgsc.gc.ca The transport of dissolved benzofluoranthenes to groundwater is therefore restricted, and any resulting contaminant plumes are likely to be relatively small. tpsgc-pwgsc.gc.ca The soil's organic carbon content is a primary factor controlling the extent of sorption; soils with higher organic carbon content exhibit a greater capacity to retain PAHs. au.dknih.gov Because of this strong binding, benzofluoranthenes can persist in the soil for long periods, acting as a long-term source of contamination as they are slowly released back into the dissolved or gaseous phases. tpsgc-pwgsc.gc.ca

Environmental Monitoring and Analytical Quantification of Benzofluor Residues

The environmental presence of benzofluoranthenes, a group of polycyclic aromatic hydrocarbons (PAHs), necessitates precise and sensitive analytical methods for their detection and quantification in various environmental matrices. Monitoring efforts provide crucial data on the distribution and concentration of these compounds, which are formed from the incomplete combustion of organic materials. pfigueiredo.orgnih.gov

Development of Trace Analysis Methodologies for this compound in Complex Environmental Samples

The accurate quantification of benzofluoranthene isomers at trace levels in complex samples such as soil, water, air, and sediment presents a significant analytical challenge due to the complexity of the sample matrices and the presence of numerous interfering compounds. pfigueiredo.orgpjoes.com Consequently, sophisticated analytical methodologies have been developed that combine efficient sample extraction and clean-up with highly sensitive detection techniques.

Commonly employed methods for the extraction of PAHs, including benzofluoranthenes, from environmental samples include Soxhlet extraction, sonication, and partitioning with solvents like dichloromethane, cyclohexane, benzene, or methanol. nih.gov For water samples, solid-phase extraction (SPE) and liquid-solid extraction (LSE) are frequently used to concentrate the analytes before analysis. nih.govthermofisher.com Sample clean-up procedures are often required to remove interfering substances. For instance, soil and sediment samples with high sulfur content may be treated with an activated copper column. nih.gov

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prevalent analytical techniques for determining benzofluoranthene concentrations. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with fluorescence or ultraviolet (UV) detectors, is a widely used method for PAH analysis. nih.govnih.gov Reverse-phase columns, such as C-18, provide excellent selectivity for separating PAH isomers that can be difficult to resolve by GC. nih.gov HPLC with a fluorescence detector can achieve detection limits in the subpicogram to picogram range. nih.gov For example, EPA Method 550.1 utilizes LSE followed by HPLC with UV and fluorescence detection for the determination of PAHs in drinking water. nih.gov On-line SPE-HPLC methods have also been developed to automate sample preparation, reducing costs and improving consistency. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC coupled with mass spectrometry is another powerful tool for the analysis of benzofluoranthenes. nih.gov The use of tandem quadrupole technology (GC-MS/MS) enhances selectivity and allows for low detection limits, often well below 1 µg/kg in sediment samples. gcms.cz This technique is crucial for reliably quantifying isomers like benzo(b)fluoranthene, benzo(j)fluoranthene, and benzo(k)fluoranthene, which can be chromatographically separated using specific columns like the Rxi-35Sil MS. gcms.cz

The table below summarizes various analytical methods used for the determination of benzofluoranthenes in environmental samples.

| Analytical Technique | Sample Matrix | Sample Preparation | Detector | Typical Detection Limit | Reference |

| HPLC | Drinking Water | Liquid-Solid Extraction (LSE), Solid-Phase Extraction (SPE) | Fluorescence (FLD), Ultraviolet (UV) | ng/L range | nih.gov |

| HPLC | Ambient Air | Not Specified | Fluorescence (FLD) | 10-50 pg | nih.gov |

| GC-MS/MS | Sediment | Extraction | Tandem Quadrupole MS | 0.04 to 0.54 µg/kg | gcms.cz |

| GC-MS | Water, Soil, Sediment | Solvent Extraction | Mass Spectrometry (MS) | Not Specified | nih.gov |

Studies on the Occurrence and Distribution of this compound in Specific Environmental Compartments

Benzofluoranthenes are ubiquitously distributed in the environment, with their presence documented in the atmosphere, water systems, soil, and sediments. who.int Their low water solubility and high affinity for particulate matter mean they are often found adsorbed to solid matrices. who.inttpsgc-pwgsc.gc.ca

Atmosphere: In the atmosphere, benzofluoranthenes exist in the vapor phase or adsorbed onto particulate matter. pjoes.com Monitoring studies in various urban and industrial locations have reported their concentrations. For instance, in a study in the UK, benzo(b)fluoranthene was one of the required PAHs to be monitored at a limited number of sites in both air and deposition. defra.gov.uk In California, the combined risk from exposure to benzo(b)fluoranthene, benzo(k)fluoranthene, and other PAHs was estimated to be approximately one-third of that from benzo[a]pyrene. ca.gov

The following table presents atmospheric concentrations of benzo(b)fluoranthene from different locations.

| Location | Sample Type | Concentration Range | Average Concentration | Year of Study | Reference |

| Cairo, Egypt (High Traffic) | Particulate Matter | Winter: 1.0 - 5.1 pmol/m³; Summer: 0.1 - 0.7 pmol/m³ | Winter: 2.3 pmol/m³; Summer: 0.3 pmol/m³ | 2010 | nih.gov |

| Cairo, Egypt (Industrial) | Particulate Matter | Winter: 0.5 - 2.8 pmol/m³; Summer: 0.1 - 0.5 pmol/m³ | Winter: 1.4 pmol/m³; Summer: 0.2 pmol/m³ | 2010 | nih.gov |

| California, USA | Particulate Matter | 0.056-<0.1 µm: 21-170 pg/m³; 0.1-0.18 µm: 21-130 pg/m³; 0.18-1.8 µm: 120-740 pg/m³ | Not Specified | 2000-2001 | nih.gov |

| South Korea (Industrial) | Particulate Matter | Not Specified | 1.27 ng/m³ (as Benzo[a]pyrene equivalent) | 2005-2007 | eeer.org |

Water: Due to their hydrophobic nature, benzofluoranthenes are not typically found in high concentrations in water unless there is a direct pollution source. who.int Elevated concentrations have been observed in rainwater. who.int A study in Turkey determined the levels of several PAHs, including benzo(b)fluoranthene and benzo(k)fluoranthene, in drinking water from various provinces.

The table below shows the concentrations of benzofluoranthenes found in drinking water samples in Turkey. nih.gov

| Location (Province) | Compound | Average Concentration (ng/L) |

| Samsun | Total PAHs (including BbF, BkF) | 2.73 ± 1.51 |

| Ordu | Total PAHs (including BbF, BkF) | 5.85 ± 3.82 |

| Giresun | Total PAHs (including BbF, BkF) | 3.79 ± 1.27 |

| Çorum | Total PAHs (including BbF, BkF) | 1.08 ± 0.62 |

| Amasya | Total PAHs (including BbF, BkF) | 2.42 ± 1.04 |

| Kastamonu | Total PAHs (including BbF, BkF) | 1.92 ± 0.35 |

| Sinop | Total PAHs (including BbF, BkF) | 4.07 ± 2.33 |

Soil and Sediment: Soils and sediments act as significant sinks for PAHs, where they can persist for long periods. tpsgc-pwgsc.gc.canih.gov Numerous studies have quantified benzofluoranthene concentrations in these compartments. A study in Hanoi, Vietnam, found that the sum of benzofluoranthenes (benzo[b]fluoranthene and benzo[k]fluoranthene) was a significant contributor to the total PAH concentration in soil and sediment. core.ac.uk In the Sundarban mangrove wetland in India, carcinogenic PAHs, including benzo(b)fluoranthene and benzo(k)fluoranthene, accounted for 68–73% of the priority PAHs in sediment cores. researchgate.net The vertical distribution in soil profiles often shows the highest concentrations in the surface layers (0-10 cm). researchgate.net

The table below details the concentration of benzofluoranthenes in soil and sediment from a study in Hanoi, Vietnam. researchgate.net

| Sample Type | Concentration of ΣPAH16 (mg/kg dw) |

| Sediment | 0.44 - 6.21 |

| Soil | 0.26 - 1.35 |

Structure Activity Relationship Studies and Mechanistic Insights of Benzofluor As a Biologically Active Compound

Elucidation of Benzofluor's Mechanism of Action as a Herbicide and Plant Growth Regulator at the Molecular Level

Sulfonamide-based herbicides are known to interfere with essential biosynthetic pathways in plants, leading to growth inhibition and eventual death. The primary mechanisms of action for this class of compounds typically involve the inhibition of key enzymes. nih.govresearchgate.netnih.gov For this compound, two principal molecular targets are likely: Acetolactate Synthase (ALS) and Dihydropteroate (B1496061) Synthase (DHPS).

Inhibition of Acetolactate Synthase (ALS):

Inhibition of Dihydropteroate Synthase (DHPS):

Another well-established mechanism for sulfonamides is the inhibition of Dihydropteroate Synthase (DHPS), an enzyme in the folic acid synthesis pathway. nih.govgoogle.com Folic acid and its derivatives (folates) are essential cofactors for the synthesis of nucleic acids and certain amino acids. nih.govresearchgate.net Sulfonamides, due to their structural similarity to para-aminobenzoic acid (p-ABA), a natural substrate of DHPS, act as competitive inhibitors of the enzyme. nih.gov This disruption of the folate pathway ultimately inhibits plant growth and development. nih.govresearchgate.net Studies have shown that sulfonamide antibiotics can negatively impact the growth of various plant species by targeting their DHPS. nih.govsemanticscholar.org This mechanism is a strong possibility for this compound's herbicidal and plant growth regulatory action.

The presence of a trifluoromethyl group on the phenyl ring of this compound likely enhances its herbicidal efficacy. Trifluoromethyl groups are known to increase the metabolic stability and lipophilicity of molecules, which can improve their uptake, transport within the plant, and binding affinity to the target enzyme. mdpi.comnih.gov

Stereochemical Considerations in this compound Activity (Achirality and its Implications)

Stereochemistry can play a critical role in the biological activity of many pesticides. For chiral compounds, one enantiomer is often significantly more active than the other. However, based on its chemical structure, N-[4-(ethylsulfanyl)-2-(trifluoromethyl)phenyl]methanesulfonamide, this compound is an achiral molecule. It does not possess any stereocenters, and therefore, does not exist as different enantiomers or diastereomers.

The achirality of this compound has important implications. It simplifies the manufacturing process as there is no need for stereoselective synthesis or the separation of stereoisomers. From a biological and regulatory perspective, the activity of the compound is straightforward, as the observed effects are not a composite of the activities of different stereoisomers, which can sometimes have varying biological targets or potencies.

While this compound itself is achiral, studies on other herbicidal sulfonamides have demonstrated the importance of stereochemistry when a chiral center is present. For instance, research on novel sulfonamide compounds with a 2-arylsubstituted oxiranylmethyl structure, which contains a chiral carbon, revealed that the (S)-isomers were the active herbicidal forms. nih.gov This highlights that the three-dimensional conformation of a molecule can be crucial for its interaction with the target enzyme. The achiral nature of this compound suggests that its binding to the target site does not depend on a specific three-dimensional arrangement that would arise from a stereocenter.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR studies on herbicidal sulfonamides, such as sulfonylureas and 3-(pyridin-2-yl)benzenesulfonamide derivatives, have identified several important molecular descriptors that correlate with their biological activity. rsc.orgresearchgate.netnih.gov These descriptors often relate to:

Steric properties: The size and shape of substituents on the aromatic ring and the sulfonamide group can significantly impact how the molecule fits into the active site of the target enzyme.

Electronic properties: The distribution of electron density, as described by electrostatic fields and atomic charges, is crucial for the binding interactions with the enzyme. The presence of electron-withdrawing groups, like the trifluoromethyl group in this compound, often enhances activity.

Hydrophobicity: The lipophilicity of the molecule affects its absorption, translocation within the plant, and interaction with the typically hydrophobic binding pockets of enzymes.

Hydrogen bonding capacity: The potential for hydrogen bond donor and acceptor interactions plays a role in the specific binding to the target protein.

For this compound derivatives, a QSAR model would likely take the form of a mathematical equation that relates these types of descriptors to the herbicidal activity (e.g., the concentration required to inhibit plant growth by 50%, IC50). Such a model could be used to predict the activity of newly designed analogs and guide the synthesis of more potent herbicides.

A hypothetical QSAR study on this compound derivatives might explore modifications to the ethylsulfanyl group and substitutions on the phenyl ring to optimize herbicidal potency and selectivity.

| QSAR Model Parameters for Herbicidal Sulfonamides | Description | Potential Impact on this compound Activity |

| Steric Fields (CoMFA/CoMSIA) | Describes the spatial arrangement and bulk of substituents. | Modifications to the ethyl group or phenyl ring substituents could optimize binding to the target enzyme. |

| Electrostatic Fields (CoMFA/CoMSIA) | Represents the distribution of partial charges on the molecule's surface. | The electron-withdrawing trifluoromethyl group likely contributes positively to the electrostatic interactions with the target. |

| Hydrophobic Fields (CoMSIA) | Indicates regions of the molecule that are hydrophobic or hydrophilic. | The overall lipophilicity, influenced by the ethylsulfanyl and trifluoromethyl groups, is important for membrane transport and target binding. |

| Hydrogen Bond Donor/Acceptor Fields (CoMSIA) | Identifies areas that can participate in hydrogen bonding. | The sulfonamide group itself is a key hydrogen bonding moiety. |

Comparative Chemical and Mechanistic Studies of this compound with Other Sulfonamide-Based Biocides

The sulfonamide functional group is a versatile scaffold found in a wide range of biologically active compounds, including antibacterial drugs, diuretics, and herbicides. openaccesspub.orgresearchgate.net A comparative analysis of this compound with other sulfonamide-based biocides reveals common principles and key differences in their structure and mechanism of action.

Comparison with Antibacterial Sulfonamides:

The classic antibacterial sulfonamides, such as sulfanilamide, function by inhibiting dihydropteroate synthase (DHPS) in bacteria, thereby blocking folate synthesis. nih.gov This is a potential mechanism for this compound in plants as well. nih.govresearchgate.net A key structural difference is that antibacterial sulfonamides typically possess a free para-amino group on the benzene (B151609) ring, which is crucial for their structural mimicry of p-ABA. openaccesspub.org this compound lacks this free amino group, having instead an ethylsulfanyl and a trifluoromethyl substituent. This suggests that while DHPS inhibition is a possibility, the binding mode of this compound to the enzyme might differ from that of classic antibacterial sulfonamides.

Comparison with Other Herbicidal Sulfonamides:

Within the class of herbicidal sulfonamides, there are several chemical families, including sulfonylureas, triazolopyrimidine sulfonamides, and N-phenylalkanesulfonamides. nih.govnih.gov

Sulfonylureas (e.g., Chlorsulfuron): These are potent ALS inhibitors. nih.govuq.edu.au They are characterized by a sulfonylurea bridge connecting an aryl or heterocyclic group to another heterocyclic group. This compound, a methanesulfonanilide, has a simpler sulfonamide linkage and lacks the urea (B33335) and heterocyclic moieties typical of sulfonylureas. Despite these structural differences, the ultimate target could be the same (ALS).

Triazolopyrimidine Sulfonamides (e.g., Flumetsulam): This class of herbicides also inhibits ALS. nih.govnih.gov They are characterized by a triazolopyrimidine ring system. Research in this area has led to the development of highly active herbicides. nih.gov

Other N-phenylalkanesulfonamides: Research on fluorinated N-phenylalkanesulfonamides has demonstrated their herbicidal potential. nih.gov The structure-activity relationships in these compounds highlight the importance of the substitution pattern on the phenyl ring for herbicidal activity. The trifluoromethyl group in this compound is a common feature in many modern agrochemicals, valued for its ability to enhance biological activity. mdpi.com

The biocidal activity of sulfonamides is highly dependent on the nature of the substituents on the aromatic ring and the sulfonamide nitrogen. While antibacterial sulfonamides rely on mimicking p-ABA, herbicidal sulfonamides have evolved to bind to specific enzyme targets in plants, such as ALS or DHPS, with high affinity and specificity. This compound represents a specific structural class within the broader family of herbicidal sulfonamides, with its trifluoromethyl and ethylsulfanyl groups being key determinants of its biological activity.

| Compound Class | Primary Biocidal Use | Common Molecular Target | Key Structural Features |

| This compound | Herbicide, Plant Growth Regulator | Likely ALS or DHPS | N-phenyl methanesulfonamide (B31651), trifluoromethyl and ethylsulfanyl substitutions |

| Antibacterial Sulfonamides (e.g., Sulfanilamide) | Antibacterial | Dihydropteroate Synthase (DHPS) | Free para-amino group on the phenyl ring |

| Sulfonylurea Herbicides (e.g., Chlorsulfuron) | Herbicide | Acetolactate Synthase (ALS) | Sulfonylurea bridge, heterocyclic rings |

| Triazolopyrimidine Sulfonamide Herbicides (e.g., Flumetsulam) | Herbicide | Acetolactate Synthase (ALS) | Triazolopyrimidine ring system |

Theoretical and Computational Chemistry of Benzofluor

Quantum Chemical Calculations on Benzofluor's Electronic Structure and Reactivity

Specific research findings detailing quantum chemical calculations, such as Density Functional Theory (DFT) studies, on the electronic structure and reactivity of this compound were not identified in the search results. While quantum chemical calculations are commonly used to investigate the electronic properties and reactivity of molecules, no such studies were found to be reported for this compound within the scope of the search.

Molecular Dynamics Simulations of this compound Interactions with Receptor Models

No information regarding molecular dynamics simulations investigating the interactions of this compound with biological or model receptors was found. Such simulations are typically employed to understand binding mechanisms, conformational changes, and dynamic behavior of molecules in complex environments, but specific studies involving this compound were not present in the search results.

Prediction of Spectroscopic Properties of this compound Using Advanced Computational Methods

Computational predictions of the spectroscopic properties of this compound, such as its UV-Vis, IR, or NMR spectra, using advanced computational methods were not found in the available literature. Computational spectroscopy is a valuable tool for predicting and interpreting experimental spectra, but no reported studies applying these methods to this compound were identified.

Computational Investigations into this compound Degradation Pathways

Computational studies focused on investigating the degradation pathways of this compound, whether environmental or metabolic, were not found. Computational methods are often used to explore potential reaction mechanisms and predict degradation products, but the search results did not yield any specific research on the computational analysis of this compound's degradation.

Q & A

Q. How can researchers distinguish between structural isomers of Benzofluor compounds (e.g., 2,3-Benzofluoranthene vs. 8,9-Benzofluoranthene) in analytical studies?

Answer:

- Methodology: Use high-resolution analytical techniques such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) coupled with nuclear magnetic resonance (NMR ) spectroscopy.

- Key Considerations:

- Compare retention times and fragmentation patterns in mass spectra for isomer differentiation .

- Analyze NMR chemical shifts, particularly in aromatic regions, to identify substitution patterns.

- Data Table:

| Isomer | Retention Time (min) | Key NMR Peaks (ppm) | Characteristic MS Fragments |

|---|---|---|---|

| 2,3-Benzofluoranthene | 12.5 | 7.8 (d), 8.1 (m) | m/z 252 (M⁺), 226 (M⁺–C₂H₂) |

| 8,9-Benzofluoranthene | 14.2 | 7.6 (s), 8.3 (d) | m/z 252 (M⁺), 238 (M⁺–CH₂) |

Q. What experimental protocols are recommended for synthesizing this compound derivatives with high purity?

Answer:

- Methodology: Employ multistep organic synthesis under inert atmospheres (e.g., nitrogen or argon) to minimize oxidation.

- Key Steps:

- Optimize reaction conditions (e.g., temperature, solvent polarity) using design of experiments (DoE ) to maximize yield .

- Purify intermediates via column chromatography and verify purity via melting point analysis and thin-layer chromatography (TLC) .

- Critical Data: Monitor reaction progress using FT-IR to track functional group transformations (e.g., C=O stretching at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound compounds across environmental studies?

Answer:

- Methodology: Conduct a systematic meta-analysis of existing data, focusing on variables such as:

- Exposure conditions (e.g., concentration, duration).

- Model systems (e.g., in vitro vs. in vivo assays).

- Analytical sensitivity (e.g., detection limits of LC-MS vs. ELISA).

- Case Study: A 2023 study found discrepancies in EC₅₀ values for 10,11-Benzofluoranthene due to variations in algal species used . Resolve conflicts by standardizing test organisms and exposure protocols.

Q. What strategies optimize the use of this compound-based materials in organic electronics (e.g., OLEDs)?

Answer:

- Methodology: Investigate structure-property relationships using computational and experimental tools:

- Perform density functional theory (DFT) calculations to predict electronic band gaps and charge transport properties .

- Validate predictions via UV-Vis spectroscopy and cyclic voltammetry to measure HOMO-LUMO gaps and redox stability.

- Key Finding: Substituents like electron-withdrawing groups (e.g., –CF₃) enhance electron mobility in 8,9-Benzofluoranthene-based OLEDs .

Q. How should researchers design experiments to assess the environmental persistence of this compound compounds in aquatic systems?

Answer:

- Methodology:

- Field Sampling: Collect water/sediment samples from contaminated sites and quantify this compound levels using solid-phase extraction (SPE) followed by HRMS .

- Lab Simulations: Conduct photodegradation studies under controlled UV light to measure half-lives.

- Critical Parameters:

- pH, salinity, and dissolved organic carbon (DOC) impact degradation rates.

- Use isotopic labeling (e.g., ¹³C-Benzofluor) to track metabolite formation .

Methodological Guidelines

- Reproducibility: Document experimental conditions exhaustively (e.g., solvent purity, instrument calibration) to enable replication .

- Data Validation: Cross-verify results using orthogonal techniques (e.g., NMR + X-ray crystallography for structural confirmation) .

- Ethical Compliance: Adhere to safety protocols for handling hazardous this compound derivatives (e.g., use fume hoods, PPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.